molecular formula C18H21N3O2 B267571 3-[(anilinocarbonyl)amino]-N-butylbenzamide

3-[(anilinocarbonyl)amino]-N-butylbenzamide

Katalognummer B267571
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: XIQCGIKQQZLFNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(anilinocarbonyl)amino]-N-butylbenzamide, also known as ABT-888 or veliparib, is a small-molecule inhibitor of poly-ADP-ribose polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents. In recent years, ABT-888 has emerged as a promising anticancer agent, and several studies have investigated its potential clinical applications.

Wirkmechanismus

3-[(anilinocarbonyl)amino]-N-butylbenzamide inhibits PARP, an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are subsequently converted to double-strand DNA breaks during DNA replication. Cancer cells with defective DNA repair mechanisms, such as those with BRCA mutations, are particularly sensitive to this mechanism of action.
Biochemical and Physiological Effects
3-[(anilinocarbonyl)amino]-N-butylbenzamide has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(anilinocarbonyl)amino]-N-butylbenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for investigating PARP inhibition. However, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has some limitations as a research tool. It has relatively low potency compared to other PARP inhibitors, such as olaparib and rucaparib. In addition, 3-[(anilinocarbonyl)amino]-N-butylbenzamide has poor pharmacokinetics, which limits its use in vivo.

Zukünftige Richtungen

There are several future directions for research on 3-[(anilinocarbonyl)amino]-N-butylbenzamide. One area of interest is the development of more potent PARP inhibitors with improved pharmacokinetics. Another area of interest is the investigation of 3-[(anilinocarbonyl)amino]-N-butylbenzamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Finally, there is interest in exploring the potential use of 3-[(anilinocarbonyl)amino]-N-butylbenzamide in non-oncological indications, such as inflammatory diseases and neurodegenerative disorders.

Synthesemethoden

3-[(anilinocarbonyl)amino]-N-butylbenzamide can be synthesized using a variety of methods, including the reaction of 4-nitrobenzoic acid with butylamine to form N-butyl-4-nitrobenzamide, followed by reduction with palladium on carbon to yield N-butyl-4-aminobenzamide. The final step involves the reaction of N-butyl-4-aminobenzamide with anilinocarbonyl chloride to form 3-[(anilinocarbonyl)amino]-N-butylbenzamide.

Wissenschaftliche Forschungsanwendungen

3-[(anilinocarbonyl)amino]-N-butylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation and chemotherapy drugs by inhibiting the repair of DNA damage in cancer cells. 3-[(anilinocarbonyl)amino]-N-butylbenzamide has also been investigated for its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.

Eigenschaften

Produktname

3-[(anilinocarbonyl)amino]-N-butylbenzamide

Molekularformel

C18H21N3O2

Molekulargewicht

311.4 g/mol

IUPAC-Name

N-butyl-3-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-2-3-12-19-17(22)14-8-7-11-16(13-14)21-18(23)20-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

XIQCGIKQQZLFNV-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Kanonische SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.